1-(2,2,4-trimethyl-7-tritylquinolin-1(2H)-yl)ethanone
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Overview
Description
1-[2,2,4-TRIMETHYL-7-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE is a complex organic compound with a unique structure that includes a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,2,4-TRIMETHYL-7-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, which undergo a series of reactions such as alkylation, acylation, and cyclization to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2,2,4-TRIMETHYL-7-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.
Scientific Research Applications
1-[2,2,4-TRIMETHYL-7-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2,2,4-TRIMETHYL-7-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(2,4,5-Trimethylphenyl)ethanone: A structurally similar compound with different substituents on the phenyl ring.
2,4,4-Trimethyl-1-pentene: Another compound with a similar trimethyl substitution pattern but different core structure.
Uniqueness
1-[2,2,4-TRIMETHYL-7-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE stands out due to its unique quinoline core and the presence of both trimethyl and triphenylmethyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C33H31NO |
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Molecular Weight |
457.6 g/mol |
IUPAC Name |
1-(2,2,4-trimethyl-7-tritylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C33H31NO/c1-24-23-32(3,4)34(25(2)35)31-22-29(20-21-30(24)31)33(26-14-8-5-9-15-26,27-16-10-6-11-17-27)28-18-12-7-13-19-28/h5-23H,1-4H3 |
InChI Key |
NWGYLFXHKDWNIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C)(C)C |
Origin of Product |
United States |
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